4-Chloro-3,5-dinitrobenzoic acid

Overview

Description

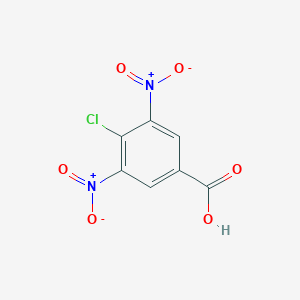

4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a nitroaromatic compound characterized by a carboxylic acid group, two nitro substituents at the 3- and 5-positions, and a chlorine atom at the 4-position on the benzene ring. This structure confers unique physicochemical properties, including weak acidity (pKa ~2.36) , moderate solubility in organic solvents (e.g., 0.0342 mol/kg in methanol at 298 K) , and reactivity in nucleophilic substitution reactions (rate constant: 5.92 M⁻¹s⁻¹ for Cl⁻/HO⁻ exchange at 0.1 M ionic strength) . CDNBA has applications in co-crystallization studies , synthesis of paramagnetic chromophores , and chiral stationary phases (CSPs) for enantiomer separation . Its cytotoxicity in Tetrahymena pyriformis (EC₅₀ = 104.47 µM) and photo-enhanced toxicity under UV irradiation highlight its environmental and toxicological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Chloro-3,5-dinitrobenzoic acid typically involves the nitration of 4-chlorobenzoic acid. The process is carried out by dissolving 4-chlorobenzoic acid in concentrated sulfuric acid and then adding potassium nitrate. The reaction mixture is heated to 125°C in a high-pressure flask for about 2 hours. After cooling, the mixture is poured onto ice to precipitate the product .

Industrial Production Methods:

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization from ethanol or a mixture of ethanol and water .

Chemical Reactions Analysis

Types of Reactions:

4-Chloro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3,5-dinitrobenzoic acid.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, water.

Esterification: Methanol, sulfuric acid.

Major Products Formed:

Reduction: 4-Amino-3,5-dinitrobenzoic acid.

Substitution: 3,5-Dinitrobenzoic acid.

Esterification: Methyl 4-chloro-3,5-dinitrobenzoate.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3,5-dinitrobenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of Lodoxamide, an antiallergic drug that stabilizes mast cells and is effective against allergic conjunctivitis. The synthesis process typically involves the nitration of 4-chlorobenzoic acid using concentrated sulfuric acid and potassium nitrate under controlled conditions .

Table 1: Synthesis of Lodoxamide from this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzoic acid | H2SO4, KNO3 at 80°C | 89 |

| 2 | Intermediate purification | Ethanol/water crystallization | Variable |

| 3 | Final product formation | Reaction with other reagents | High |

Environmental Applications

CDNBA has been studied for its physicochemical properties and toxicity, which are crucial for wastewater treatment applications. Research indicates that CDNBA can undergo photodegradation in aqueous solutions, primarily through hydroxyl radical reactions. This property makes it a candidate for advanced oxidation processes aimed at degrading pollutants in water systems .

Case Study: Photodegradation of CDNBA

A study examined the degradation kinetics of CDNBA in water under various conditions. Results showed that the compound's degradation rate increased with higher concentrations of hydroxyl radicals, indicating its potential for use in environmental remediation strategies.

Table 2: Photodegradation Rates of CDNBA

| Condition | Degradation Rate (k) | Half-life (t1/2) |

|---|---|---|

| Low radical concentration | 0.05 h^-1 | 13.86 hours |

| High radical concentration | 0.15 h^-1 | 4.62 hours |

Recent studies have highlighted the antibacterial properties of CDNBA and its derivatives. These compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Table 3: Antibacterial Activity of CDNBA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CDNBA | Staphylococcus aureus | 39 µg/L |

| Copper complex with CDNBA | Escherichia coli | 50 µg/L |

Material Science Applications

In materials chemistry, CDNBA is used to synthesize coordination compounds that can serve as catalysts or functional materials. These compounds often display unique electronic properties due to their nitro groups, making them suitable for applications in sensors and electronic devices .

Case Study: Coordination Complexes

A series of coordination complexes involving CDNBA have been synthesized and characterized for their catalytic properties in organic reactions. These complexes demonstrated enhanced reactivity compared to their non-nitro counterparts.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dinitrobenzoic acid involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to their modification. This compound can also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Acidity and Solubility CDNBA’s acidity (pKa ~2.36) is stronger than 4-amino-3,5-dinitrobenzoic acid (ADBA, pKa = 4.00) due to the electron-withdrawing effect of chlorine and nitro groups, which stabilize the deprotonated form. However, ADBA exhibits higher hydrophilicity (Log P = -1.5) compared to CDNBA, likely due to the amino group’s electron-donating nature .

Table 1: Key Physicochemical Parameters

| Compound | pKa | Log P | Solubility (Methanol, mol/kg) |

|---|---|---|---|

| CDNBA | ~2.36 | N/A | 0.0342 |

| ADBA | 4.00 | -1.5 | N/A |

| Picric Acid | ~0.38 | 1.04 | High |

| 4-Chloro-3-nitrobenzoic acid | ~2.8 | N/A | Moderate |

Thermodynamics

The enthalpy of solution for CDNBA in water is 23.2 ± 2.5 kJ/mol, comparable to other nitroaromatics with similar substituent patterns .

Spectroscopic and Electronic Properties

CDNBA’s FT-IR spectra show characteristic nitro group vibrations at ~1530 cm⁻¹ and 1350 cm⁻¹, while its HOMO-LUMO gap (4.98 eV) reflects strong electron-withdrawing effects . In contrast, ADBA’s amino group reduces electron deficiency, shifting absorption maxima in UV-Vis spectra .

Biological Activity

4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a chlorinated nitroaromatic compound with significant biological activity and environmental implications. This article explores its physicochemical properties, toxicological effects, and potential applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 246.56 g/mol

- CAS Number : 118-97-8

- Solubility : Slightly soluble in water at room temperature, exhibiting acid-base equilibrium behavior .

Toxicological Studies

CDNBA has been shown to exert cytotoxic effects on various biological systems. Key findings include:

- Cytotoxicity in Tetrahymena pyriformis : Studies revealed that CDNBA has lethal effects on T. pyriformis, with a median effective concentration (EC50) of approximately 104.47 µM when buffered. In unbuffered conditions, concentrations as low as 101.4 µM resulted in 100% mortality within 60 minutes .

- Photodegradation and Toxicity : Irradiation of CDNBA solutions increases toxicity due to the formation of more harmful intermediate products. This was demonstrated through assays that indicated a significant rise in cytotoxicity with prolonged exposure to UV light .

The primary mechanism through which CDNBA exerts its biological effects appears to involve the modification of amino groups in proteins. For instance:

- Modification of Phospholipase A2 : Research indicated that treatment with CDNBA resulted in a substantial loss of activity (93% drop) in phospholipase A2 from Naja naja atra venom due to carboxydinitrophenylation of lysine residues .

- Impact on K99 Fibrillae : Another study found that the modification of lysine residues in K99 fibrillae from enterotoxigenic Escherichia coli by CDNBA led to a loss of binding capacity to horse erythrocytes .

Ecotoxicological Implications

CDNBA's environmental impact is highlighted by its persistence and toxicity in aquatic systems. It has been shown to undergo dehalogenation in lake water, suggesting microbial degradation pathways that may mitigate its toxicity under certain conditions .

Toxicity Data Table

| Parameter | Value |

|---|---|

| Median Effective Concentration (EC50) | 104.47 µM (buffered) |

| Lethal Concentration (LC100) | 101.4 µM (unbuffered) |

| Cytotoxicity Assay Duration | 60 minutes |

| Photodegradation Effect | Increased toxicity over time |

Case Studies

- Environmental Toxicology : A study on the effects of CDNBA on aquatic microorganisms revealed significant growth inhibition at concentrations above 50 µM, emphasizing its potential ecological risks .

- Wastewater Treatment : Research into advanced oxidation processes for treating wastewater containing CDNBA showed promising results for reducing its concentration and toxicity through photodegradation techniques .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-chloro-3,5-dinitrobenzoic acid, and how can reaction conditions be optimized?

- Methodology : Nitration of 4-chlorobenzoic acid using concentrated sulfuric acid and potassium nitrate at 125°C yields the product with ~89% efficiency . Key parameters include maintaining stoichiometric excess of nitrating agents (e.g., KNO₃) and controlled temperature to avoid over-nitration. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity .

Q. How can researchers address limited solubility data for this compound in organic solvents?

- Methodology : Existing data (methanol and ethanenitrile at 298 K) are from a single study . To expand this, systematic solubility studies should vary solvents (e.g., alcohols, ethers, esters) and temperatures. Use techniques like gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Cross-validate results with Hansen solubility parameters for predictive modeling .

Q. What are the best practices for purifying this compound?

- Methodology : Recrystallization from ethanol/water (1:1 v/v) or benzene is effective . For trace impurities, column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) can resolve byproducts. Monitor purity via melting point (159–161°C) and HPLC .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodology : Use -NMR (DMSO-) to confirm aromatic proton environments (δ 8.76 ppm for nitro-substituted protons) and -NMR to identify carbonyl (δ 163.61 ppm) and nitro groups. FT-IR detects characteristic C=O (1700–1680 cm) and NO (1530–1350 cm) stretches . For advanced analysis, employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M–H] at m/z 244.9607) .

Q. What computational approaches predict the reactivity and stability of this compound in aqueous environments?

- Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions affecting nitro group stability. Solvent effects are modeled using COSMO-RS .

Q. How should researchers handle contradictions in existing solubility or stability data?

- Methodology : Replicate foundational studies (e.g., Chantooni and Kolthoff’s solubility measurements ) under controlled conditions. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. Use statistical tools (e.g., ANOVA) to assess inter-laboratory variability and identify systematic errors .

Q. What strategies enable derivatization of this compound for bioanalytical applications?

- Methodology : The nitro groups facilitate reduction to amines for diazo coupling (e.g., with 4-amino-3,5-dinitrobenzoic acid to form chromogenic reagents). Optimize pH (8–10) and temperature (0–5°C) during diazotization to prevent premature decomposition. Validate derivatives via UV-Vis spectroscopy (λ~450–500 nm) .

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFIHOVQYYAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059481 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000032 [mmHg] | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-97-8 | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469845UZF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.